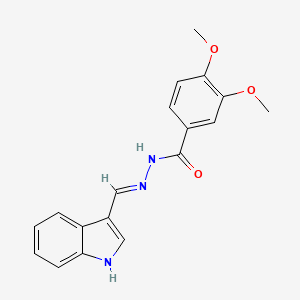
N'-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond and are known for their wide range of biological activities. This compound is derived from indole-3-carbaldehyde and 3,4-dimethoxybenzohydrazide, combining the structural features of both indole and benzohydrazide moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between indole-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole and benzohydrazide moieties.
Reduction: Reduced forms of the Schiff base, where the C=N bond is converted to a C-N bond.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Industry: Can be used in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets through its indole and benzohydrazide moieties. The compound can bind to metal ions, forming complexes that exhibit enhanced biological activities. These metal complexes can interact with cellular components, leading to various biological effects such as antimicrobial and antioxidant activities .
類似化合物との比較
- N’-(1H-Indol-3-ylmethylene)nicotinohydrazide
- N’-(1H-Indol-3-ylmethylene)cyclohexanecarbohydrazide
Comparison: N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide is unique due to the presence of the 3,4-dimethoxybenzohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the electron-donating effects of the methoxy groups on the benzene ring.
特性
CAS番号 |
113143-36-5 |
|---|---|
分子式 |
C18H17N3O3 |
分子量 |
323.3 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-8-7-12(9-17(16)24-2)18(22)21-20-11-13-10-19-15-6-4-3-5-14(13)15/h3-11,19H,1-2H3,(H,21,22)/b20-11+ |
InChIキー |
HFTAGRNJCXTLMN-RGVLZGJSSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



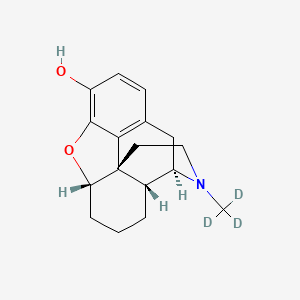
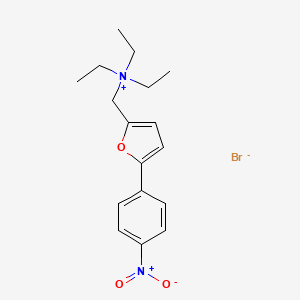
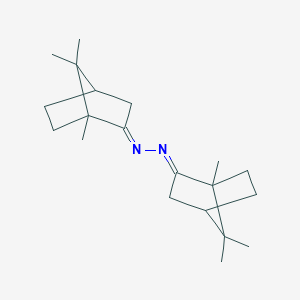
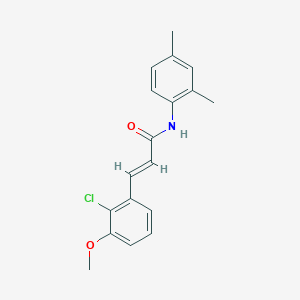

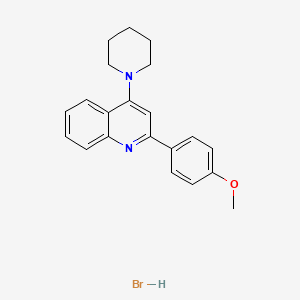


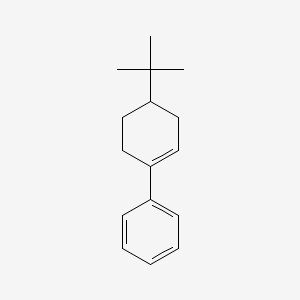
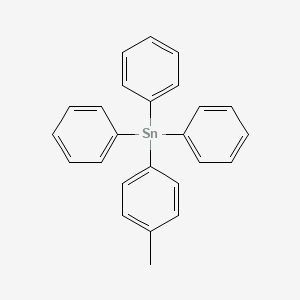
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)


